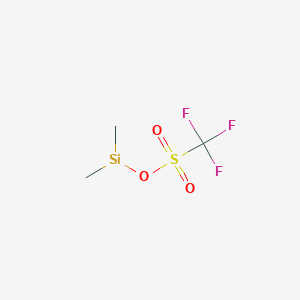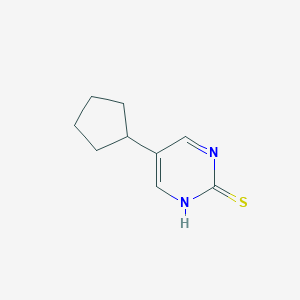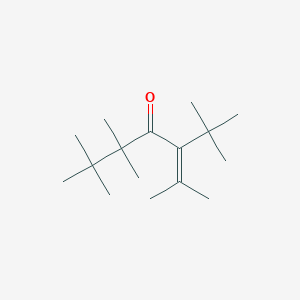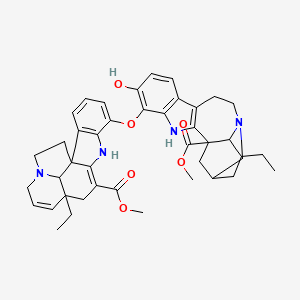
(Trifluoromethanesulfonyloxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trifluoromethanesulfonyloxy)dimethylsilane is an organosilicon compound with the molecular formula C3H9F3O3SSi. It is a versatile reagent in organic synthesis, particularly known for its role in introducing trifluoromethanesulfonyl groups into various substrates. This compound is characterized by its high reactivity and ability to act as a triflylating agent, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: (Trifluoromethanesulfonyloxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2SiCl+CF3SO3H→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: (Trifluoromethanesulfonyloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonyloxy group.
Reduction Reactions: It can be reduced to form dimethylsilane derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state silicon compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, which can attack the silicon center.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Dimethylsilane and its derivatives.
Oxidation Products: Higher oxidation state silicon compounds.
科学的研究の応用
(Trifluoromethanesulfonyloxy)dimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Trifluoromethanesulfonyloxy)dimethylsilane involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the silicon center, displacing the trifluoromethanesulfonyloxy group. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Similar Compounds:
Trimethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trifluoromethanesulfonic Anhydride: A related compound used for introducing triflyl groups.
Trifluoromethyltrimethylsilane: Used for trifluoromethylation reactions.
Uniqueness: this compound is unique due to its ability to introduce triflyl groups efficiently and its versatility in various chemical reactions. Its reactivity and stability make it a valuable reagent in both academic and industrial settings.
特性
分子式 |
C3H6F3O3SSi |
|---|---|
分子量 |
207.23 g/mol |
InChI |
InChI=1S/C3H6F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h1-2H3 |
InChIキー |
RLAKYNQQMKIBTK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)


![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/no-structure.png)


